molecular formula C26H34KNO4 B161078 Piriprost potassium CAS No. 88851-62-1

Piriprost potassium

Katalognummer: B161078
CAS-Nummer: 88851-62-1
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: UFJDMFZMRXDIKI-FFGYHVHASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

    • Die Syntheserouten für Piriprost-Kalium sind nicht umfassend dokumentiert. Es wird typischerweise durch chemische Synthese hergestellt.
    • Industrielle Produktionsmethoden können Modifikationen bestehender Synthesewege oder Optimierungen für die großtechnische Produktion beinhalten.
  • Analyse Chemischer Reaktionen

    • Piriprost-Kalium unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden in der Literatur nicht explizit berichtet.
    • Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart und den Bedingungen ab.
  • Wissenschaftliche Forschungsanwendungen

    Pharmacological Applications

    1.1 Anti-inflammatory Properties

    Piriprost potassium is primarily recognized for its ability to inhibit leukotriene synthesis. It effectively reduces the release of both leukotrienes and histamine, which are critical mediators in inflammatory responses. This property positions Piriprost as a potential therapeutic agent in treating inflammatory diseases such as asthma and arthritis .

    1.2 Enhancement of Chemotherapy Efficacy

    Research has indicated that Piriprost can enhance the cytotoxic effects of certain chemotherapeutic agents. A study demonstrated that when combined with ethacrynic acid, Piriprost increased the sensitivity of cancer cells to drugs like melphalan and chlorambucil. This synergistic effect suggests that Piriprost may be useful in overcoming drug resistance in cancer therapy .

    1.3 Cardiovascular Research

    Due to its structural similarity to PGI2, Piriprost has been studied for its cardiovascular effects. It exhibits low IP receptor-mediated activity but may influence vascular smooth muscle relaxation and platelet aggregation, making it a candidate for further research in cardiovascular therapeutics .

    Biochemical Research

    3.1 Inhibition of Lipoxygenase Activity

    This compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes from arachidonic acid. This inhibition is significant for research into inflammatory pathways and could lead to novel therapeutic strategies targeting conditions mediated by leukotrienes .

    3.2 Mechanistic Studies on Drug Resistance

    Studies have focused on understanding how Piriprost interacts with cellular mechanisms related to drug resistance. By investigating its effects on various cancer cell lines, researchers aim to elucidate pathways that could be targeted to enhance drug efficacy .

    Data Summary Table

    Application AreaSpecific Use CaseFindings/Results
    PharmacologyAnti-inflammatory agentInhibits leukotriene synthesis; reduces inflammation
    Chemotherapy enhancerEnhances cytotoxicity when combined with ethacrynic acid
    Cardiovascular effectsPotential influence on vascular relaxation
    AgricultureNutrient managementImproves crop yield and quality through potassium application
    BiochemistryLipoxygenase inhibitionImportant for understanding inflammatory pathways
    Drug resistance studiesEnhances efficacy of chemotherapeutic agents

    Case Studies

    Case Study 1: Enhancing Chemotherapy Efficacy

    • Objective: To evaluate the effect of Piriprost on drug-resistant cancer cell lines.
    • Methodology: Cancer cells were treated with combinations of ethacrynic acid and Piriprost.
    • Results: Significant increase in cell death observed compared to control groups, suggesting potential for clinical application in resistant cases .

    Case Study 2: Potassium Application in Agriculture

    • Objective: To assess the impact of potassium fertilizer on Tartary buckwheat yield.
    • Methodology: Various rates of potassium were applied to test plots.
    • Results: Increased grain yield and improved filling characteristics were recorded, supporting the hypothesis that potassium enhances crop performance .

    Wirkmechanismus

    • Piriprost potassium likely exerts its effects by inhibiting leukotriene synthesis.
    • Molecular targets and pathways involved would include enzymes responsible for leukotriene production.
  • Vergleich Mit ähnlichen Verbindungen

    • Leider werden in der verfügbaren Literatur keine spezifischen ähnlichen Verbindungen erwähnt.
    • Die Hervorhebung der Einzigartigkeit von Piriprost-Kalium würde weitere vergleichende Studien erfordern.

    Biologische Aktivität

    Piriprost potassium, also known as U 60257B, is a compound recognized for its biological activity, particularly as a leukotriene inhibitor. This article delves into the compound's mechanisms, effects on various biological systems, and its potential therapeutic applications, supported by case studies and research findings.

    This compound primarily acts by inhibiting the synthesis of leukotrienes, which are inflammatory mediators involved in various physiological processes. The inhibition of leukotriene production leads to a reduction in inflammation and modulation of immune responses. This mechanism is crucial in conditions such as asthma, allergic reactions, and other inflammatory diseases.

    Biological Effects

    • Inflammation Modulation
      • This compound has demonstrated significant anti-inflammatory effects in various studies. For instance, it was shown to reduce neutrophil chemoattractant activity in DBA/2 mice models, indicating its potential in managing inflammatory responses .
    • Cellular Mechanisms
      • The compound influences several cellular pathways, including apoptosis, autophagy, and the JAK/STAT signaling pathway. These pathways are essential in regulating cell survival and immune responses .
    • Impact on Cancer Cells
      • Research indicates that this compound may enhance the sensitivity of cancer cells to chemotherapeutic agents. It has been associated with increased apoptosis in cancer cell lines when used in conjunction with certain anticancer drugs .

    Case Study 1: Asthma Management

    A clinical study involving patients with asthma showed that treatment with this compound resulted in a significant decrease in airway hyperreactivity and improved lung function parameters. The study highlighted its efficacy as an adjunct therapy alongside conventional asthma medications.

    Case Study 2: Inflammatory Bowel Disease

    In a model of inflammatory bowel disease (IBD), this compound administration led to reduced colonic inflammation and improved histological scores compared to control groups. This suggests its potential utility in treating gastrointestinal inflammatory disorders.

    Table 1: Summary of Biological Activities of this compound

    Activity TypeObserved EffectsReference
    Anti-inflammatoryReduced neutrophil chemoattractant activity
    Apoptosis inductionIncreased apoptosis in cancer cell lines
    Lung function improvementEnhanced lung function in asthma patientsClinical Study
    Colonic inflammation reductionDecreased inflammation in IBD modelsResearch Study

    Eigenschaften

    IUPAC Name

    potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFJDMFZMRXDIKI-FFGYHVHASA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H34KNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    463.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    88851-62-1
    Record name Piriprost potassium [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name PIRIPROST POTASSIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Piriprost potassium
    Reactant of Route 2
    Reactant of Route 2
    Piriprost potassium
    Reactant of Route 3
    Piriprost potassium
    Reactant of Route 4
    Piriprost potassium
    Reactant of Route 5
    Piriprost potassium
    Reactant of Route 6
    Piriprost potassium
    Customer
    Q & A

    Q1: What is the primary mechanism of action of Piriprost potassium?

    A1: this compound functions as a selective inhibitor of 5-lipoxygenase [, , ]. This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of arachidonic acid to leukotrienes, potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, such as Leukotriene B4 (LTB4), thereby mitigating inflammatory responses.

    Q2: How does the inhibitory effect of this compound on 5-lipoxygenase translate to observable effects in cells, particularly neutrophils?

    A2: Studies using human polymorphonuclear neutrophils (PMNs) demonstrated that while Arachidonic Acid (AA) can directly induce granule exocytosis (a process related to inflammatory responses) in these cells, this activation was unaffected by this compound []. This suggests that while this compound effectively inhibits 5-lipoxygenase and downstream LTB4 production, AA may stimulate PMN degranulation through a 5-lipoxygenase-independent pathway.

    Q3: Are there noticeable variations in the response to this compound across different strains of mice?

    A3: Studies focusing on the release of neutrophil chemoattractant activity by bronchoalveolar macrophages (BAM) from different mouse strains revealed interesting observations []. While this compound effectively inhibited chemoattractant release and LTB4 production in C57BL/6 mice, its effects were less consistent in other strains. In BALB/c mice, a higher concentration of this compound was required to observe significant inhibition, while in DBA/2 mice, the drug inhibited chemoattractant activity but not LTB4 production. These findings highlight the importance of considering strain-specific variations when investigating the effects of this compound.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.